molecular formula C8H11AsO4 B13759661 p-Ethoxybenzenearsonic acid CAS No. 6269-93-8

p-Ethoxybenzenearsonic acid

Cat. No.: B13759661
CAS No.: 6269-93-8
M. Wt: 246.09 g/mol
InChI Key: VTLDLMRYPIFVJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Ethoxybenzenearsonic acid is an organoarsenic compound of interest in chemical research and development. Arsonic acids, in general, are well-defined compounds with tetrahedral arsenic centers and are known to act as precursors to other organoarsenic(V) compounds . They have been investigated for their potential application as specific collectors in the flotation of minerals like cassiterite (tin oxide) . The structural characteristics of arsonic acids, including intermolecular hydrogen bonding through the As=O···H-O unit, are also a subject of study . This product is intended for use in a laboratory setting by qualified researchers. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Properties

CAS No.

6269-93-8

Molecular Formula

C8H11AsO4

Molecular Weight

246.09 g/mol

IUPAC Name

(4-ethoxyphenyl)arsonic acid

InChI

InChI=1S/C8H11AsO4/c1-2-13-8-5-3-7(4-6-8)9(10,11)12/h3-6H,2H2,1H3,(H2,10,11,12)

InChI Key

VTLDLMRYPIFVJC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)[As](=O)(O)O

Origin of Product

United States

Reactivity and Reaction Mechanisms of P Ethoxybenzenearsonic Acid

Reactions at the Arsonic Acid Moiety

The arsonic acid group is the primary site for reactions such as esterification, salt formation, and condensation. These transformations are fundamental to modifying the solubility, and chemical properties of the parent acid.

Esterification Reactions of the Arsonic Acid Group

Similar to carboxylic acids, p-ethoxybenzenearsonic acid can undergo esterification with alcohols in the presence of an acid catalyst. This reaction involves the substitution of the hydroxyl groups of the arsonic acid with alkoxy groups. The Fischer-Speier esterification, a common method for producing esters from carboxylic acids and alcohols, provides a mechanistic framework for understanding this process. chemeurope.comwvu.eduscience.gov The reaction is typically reversible and can be driven to completion by removing the water formed during the reaction.

The general mechanism involves the protonation of one of the hydroxyl groups of the arsonic acid, followed by nucleophilic attack by the alcohol. Subsequent dehydration leads to the formation of the arsonate ester. The reaction can proceed in a stepwise manner to yield mono- and diesters.

General Reaction Scheme for Esterification:

p-EtO-C₆H₄-AsO(OH)₂ + R'OH ⇌ p-EtO-C₆H₄-AsO(OH)(OR') + H₂O

p-EtO-C₆H₄-AsO(OH)(OR') + R'OH ⇌ p-EtO-C₆H₄-AsO(OR')₂ + H₂O

While specific kinetic and yield data for the esterification of this compound are not extensively documented in readily available literature, studies on related phosphonic acids have shown that the choice of alcohol and reaction conditions significantly impacts the outcome. For instance, primary and secondary alcohols generally provide better yields than tertiary alcohols. wvu.edu

ReactantReagentProductGeneral Conditions
This compoundMethanol (B129727)Methyl p-ethoxybenzenearsonateAcid catalyst (e.g., H₂SO₄), heat
This compoundEthanolEthyl p-ethoxybenzenearsonateAcid catalyst (e.g., H₂SO₄), heat

Condensation Reactions

Arsonic acids can potentially undergo condensation reactions, although these are less common than for carboxylic acids. One possible reaction is the condensation with aldehydes or ketones, which could lead to the formation of new carbon-arsenic bonds or derivatives involving the hydroxyl groups of the arsonic acid. Research on the condensation of aromatic primary arsines with aldehydes has shown the formation of addition compounds. d-nb.info While this reaction involves the arsine rather than the arsonic acid, it suggests the potential for reactivity of arsenic compounds with carbonyls.

Condensation reactions of this compound itself with carbonyl compounds are not well-documented. However, drawing parallels with other organic reactions, one could postulate a reaction with formaldehyde, for instance, to form hydroxymethyl derivatives under certain conditions. The mechanism would likely involve the nucleophilic character of the aromatic ring or the arsonic acid group, depending on the reaction conditions.

Reactions Involving the Aromatic Ring System

The aromatic ring of this compound is susceptible to electrophilic and, under certain conditions, nucleophilic substitution reactions. The directing effects of the ethoxy and arsonic acid groups play a crucial role in determining the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS), the ethoxy group (-OEt) is a strong activating and ortho-, para-directing group due to its ability to donate electron density to the benzene (B151609) ring through resonance. wikipedia.org Conversely, the arsonic acid group [-AsO(OH)₂] is generally considered to be a deactivating and meta-directing group due to the electron-withdrawing nature of the arsenic atom.

When both an activating and a deactivating group are present on a benzene ring, the position of the incoming electrophile is primarily determined by the activating group. Therefore, in electrophilic substitution reactions of this compound, the incoming electrophile is expected to substitute at the positions ortho to the ethoxy group (positions 2 and 6).

Predicted Products of Electrophilic Aromatic Substitution:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid is expected to yield primarily 2-nitro-4-ethoxybenzenearsonic acid.

Halogenation: Reaction with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst would likely produce 2-halo-4-ethoxybenzenearsonic acid.

While experimental data on the specific isomer distribution for these reactions on this compound is limited, the general principles of EAS strongly support the formation of the ortho-substituted product relative to the ethoxy group.

ReactionElectrophilePredicted Major ProductDirecting Group
NitrationNO₂⁺2-Nitro-4-ethoxybenzenearsonic acidEthoxy (ortho-directing)
BrominationBr⁺2-Bromo-4-ethoxybenzenearsonic acidEthoxy (ortho-directing)
ChlorinationCl⁺2-Chloro-4-ethoxybenzenearsonic acidEthoxy (ortho-directing)

Nucleophilic Aromatic Substitution on Activated Derivatives

Nucleophilic aromatic substitution (SNA) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards attack by a nucleophile. youtube.comnih.gov The unsubstituted aromatic ring of this compound is not sufficiently electron-deficient to undergo SNA reactions readily.

However, if a strong electron-withdrawing group, such as a nitro group, is introduced onto the ring (for example, through the nitration reaction described in the previous section), the resulting nitro-substituted derivative could potentially undergo nucleophilic aromatic substitution. For a nucleophilic attack to occur, a good leaving group must also be present on the ring, typically a halide.

For instance, if 2-nitro-4-ethoxybenzenearsonic acid were to be converted to a derivative with a leaving group at a position activated by the nitro group (e.g., ortho or para to the nitro group), this derivative could then react with nucleophiles. The mechanism of such a reaction would proceed through a Meisenheimer complex, a resonance-stabilized intermediate. youtube.com

Hypothetical Reaction Scheme for SNA:

Nitration: p-EtO-C₆H₄-AsO(OH)₂ → 2-NO₂-4-EtO-C₆H₃-AsO(OH)₂

Introduction of a Leaving Group (LG): (Hypothetical step) → 2-NO₂-4-EtO-C₆H₂(-LG)-AsO(OH)₂

Nucleophilic Substitution: 2-NO₂-4-EtO-C₆H₂(-LG)-AsO(OH)₂ + Nu⁻ → 2-NO₂-4-EtO-C₆H₂(-Nu)-AsO(OH)₂ + LG⁻

Specific examples of such reactions on derivatives of this compound are not readily found in the literature, but the principles of SNA provide a theoretical basis for their feasibility.

Redox Chemistry of the Arsenic Center in this compound

The arsenic atom in this compound exists in the pentavalent oxidation state, As(V). This is the higher and more stable oxidation state for arsenic under oxidizing conditions. The redox chemistry of this compound is centered on the reduction of the As(V) center to the trivalent As(III) state, forming the corresponding arsonous acid, p-ethoxybenzenearsonous acid.

The redox potential of this transformation is a key parameter determining the conditions under which reduction can occur. While specific redox potential data for this compound has not been documented, the redox behavior of arsenic species is known to be highly dependent on environmental factors such as pH and the presence of reducing agents. In environmental settings, the transition between As(V) and As(III) plays a crucial role in the mobility and bioavailability of arsenic compounds. nih.govuchile.cl Under reducing conditions, such as those found in anoxic soils and sediments, As(V) species can be reduced to As(III). nih.govscispace.com

The general reaction for the reduction of an arylarsonic acid can be represented as:

R-AsO(OH)₂ + 2H⁺ + 2e⁻ ⇌ R-As(OH)₂ + H₂O

The equilibrium of this reaction is shifted to the right under acidic and reducing conditions. Conversely, oxidizing conditions will favor the As(V) state.

Mechanistic Studies of Transformation Pathways

Detailed mechanistic studies specifically investigating the transformation pathways of this compound are not available. However, insights can be gained from studies on other arylarsonic acids, such as p-arsanilic acid. nih.gov The primary transformation pathway for these compounds involves the cleavage of the carbon-arsenic (C-As) bond. This cleavage can result in the formation of inorganic arsenic species, primarily arsenate (As(V)) and arsenite (As(III)), and the corresponding aromatic compound, in this case, phenetole.

This transformation can be initiated by various factors, including:

Photochemical Degradation: As observed with p-arsanilic acid, UV radiation can induce the phototransformation of arylarsonic acids. This process can involve both direct photolysis and indirect oxidation by reactive oxygen species, leading to the cleavage of the C-As bond. nih.gov

Chemical Reduction: Strong reducing agents can facilitate the reduction of the arsonic acid group, which may be a precursor to or occur concurrently with C-As bond cleavage.

Microbial Metabolism: Certain microorganisms are capable of metabolizing organoarsenic compounds, which can lead to the cleavage of the C-As bond and alterations in the oxidation state of the arsenic.

The initial step in many of these transformation pathways is likely the reduction of As(V) to As(III). The resulting trivalent organoarsenical is generally less stable and more susceptible to cleavage of the C-As bond.

Derivatives and Analogs of P Ethoxybenzenearsonic Acid

Synthesis and Characterization of Esters and Amides of p-Ethoxybenzenearsonic Acid

The synthesis of esters and amides from a carboxylic acid, in this case, the arsonic acid group (-AsO(OH)₂), would typically involve activation of the acid functionality followed by reaction with an alcohol or an amine.

Esterification: The formation of esters from this compound would likely require conversion of the arsonic acid to a more reactive species, such as an arsonyl chloride (-AsOCl₂), by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting arsonyl chloride could then be reacted with various alcohols (R-OH) in the presence of a base to yield the corresponding esters.

Amidation: Similarly, the synthesis of amides would involve the reaction of the activated arsonyl chloride with primary or secondary amines (RNH₂ or R₂NH). The reaction would likely be carried out in an inert solvent with a base to neutralize the hydrochloric acid byproduct.

Characterization of these hypothetical esters and amides would involve a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential for elucidating the structure, confirming the presence of the ethoxy group and the newly introduced alkyl or aryl groups from the alcohol or amine. Infrared (IR) spectroscopy would be used to identify the characteristic stretching frequencies of the As=O and As-O-C or As-N bonds. Mass spectrometry would provide information on the molecular weight and fragmentation pattern of the synthesized compounds.

Due to the lack of specific literature, no data tables for the physical and spectroscopic properties of these compounds can be provided.

Halogenated and Nitrated Derivatives: Synthetic Pathways and Reactivity Profiles

Electrophilic aromatic substitution reactions, such as halogenation and nitration, on the benzene (B151609) ring of this compound would be influenced by the directing effects of the ethoxy (-OEt) and arsonic acid (-AsO(OH)₂) groups. The ethoxy group is an activating, ortho-, para-directing group, while the arsonic acid group is generally considered a deactivating, meta-directing group. The interplay of these two substituents would determine the regioselectivity of the substitution.

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring would likely occur at the positions ortho to the activating ethoxy group. The reaction would typically be carried out using a halogenating agent such as bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃).

Nitration: Nitration would involve treating this compound with a mixture of concentrated nitric acid and sulfuric acid. The nitro group (-NO₂) would be expected to add to the positions ortho to the ethoxy group.

The reactivity profiles of these halogenated and nitrated derivatives would be altered compared to the parent compound. The presence of electron-withdrawing halogens or nitro groups would decrease the electron density of the aromatic ring, making further electrophilic substitution more difficult. These substituents would also influence the acidity of the arsonic acid group.

Again, the absence of specific research on these reactions for this compound prevents the presentation of experimental details and product characterization data.

Structure-Reactivity Relationships in Modified this compound Analogs

The study of structure-reactivity relationships (SRRs) for a series of modified this compound analogs would provide insights into how changes in the molecular structure affect the compound's chemical or biological activity. Modifications could include:

Varying the alkyl chain of the ether group: Replacing the ethyl group with other alkyl groups (e.g., methyl, propyl) could influence the compound's lipophilicity and steric properties.

Introducing different substituents on the aromatic ring: A systematic introduction of various electron-donating or electron-withdrawing groups at different positions would allow for the exploration of electronic effects on reactivity.

Modification of the arsonic acid group: Conversion of the arsonic acid to its esters or amides, as discussed previously, would significantly alter its properties.

Quantitative structure-activity relationship (QSAR) studies could be employed to correlate physicochemical properties (such as Hammett constants, pKa values, and partition coefficients) with observed reactivity. However, without a dataset of synthesized and tested analogs, no such relationships can be established for this compound.

Isomers and Positional Variants (e.g., o- and m-Ethoxybenzenearsonic Acid)

The synthesis of positional isomers, such as ortho- and meta-ethoxybenzenearsonic acid, would require starting materials with the ethoxy group at the desired position relative to where the arsonic acid group is to be introduced.

o-Ethoxybenzenearsonic acid: This could potentially be synthesized starting from o-phenetidine (B74808) (2-ethoxyaniline) via the Bart reaction, which involves diazotization followed by reaction with sodium arsenite in the presence of a copper catalyst.

m-Ethoxybenzenearsonic acid: Similarly, the synthesis could start from m-phenetidine (3-ethoxyaniline).

The properties and reactivity of these isomers would differ from the para-isomer due to the different electronic and steric interactions between the ethoxy and arsonic acid groups. For instance, the acidity of the arsonic acid group could be influenced by the proximity of the ethoxy group in the ortho-isomer through intramolecular hydrogen bonding or steric hindrance.

As with the other derivatives, there is no specific information available in the searched literature concerning the synthesis, characterization, or comparative reactivity of o- and m-ethoxybenzenearsonic acid.

Coordination Chemistry of P Ethoxybenzenearsonic Acid

p-Ethoxybenzenearsonic Acid as a Ligand in Metal Complexes

The potential for this compound to act as a ligand in the formation of metal complexes is theoretically plausible, given the presence of oxygen atoms on the arsonate group which could serve as donor sites. However, without experimental evidence, any discussion of its specific coordination behavior remains speculative.

Monodentate Coordination Modes through Oxygen Atoms

In a hypothetical scenario, this compound could coordinate to a metal center in a monodentate fashion through one of the oxygen atoms of the arsonate group (-AsO(OH)₂). This type of interaction is common for similar arsenic-containing organic ligands.

Bidentate Chelation through Arsonate Oxygen Atoms

Alternatively, the arsonate group could potentially act as a bidentate chelating ligand, with two of its oxygen atoms coordinating to the same metal center. This would result in the formation of a stable chelate ring, a common feature in coordination chemistry that enhances the stability of the resulting complex.

Complexation with Transition Metals (e.g., Fe, Cu, Ni, Co)

The interaction of this compound with transition metals such as iron (Fe), copper (Cu), nickel (Ni), and cobalt (Co) is an area ripe for investigation. The d-orbitals of these metals would be expected to play a crucial role in the bonding and electronic properties of any resulting complexes. However, a lack of empirical data means that the specifics of these potential interactions are unknown.

Synthesis and Structural Elucidation of Metal-p-Ethoxybenzenearsonate Complexes

The synthesis of metal complexes with this compound would likely involve the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting products would require structural elucidation through techniques such as single-crystal X-ray diffraction to determine the precise coordination environment of the metal ion and the bonding mode of the ligand.

Spectroscopic Signatures of Metal-Ligand Interactions

Should such complexes be synthesized, their spectroscopic properties would provide valuable insight into the nature of the metal-ligand interactions. Techniques such as infrared (IR) spectroscopy could be used to observe shifts in the vibrational frequencies of the As-O bonds upon coordination. UV-Visible spectroscopy would be employed to study the electronic transitions within the complex, which are often sensitive to the coordination geometry and the nature of the metal and ligand.

Magnetic Properties of Transition Metal Complexes

The magnetic properties of any potential transition metal complexes of this compound would be of significant interest. For paramagnetic metals like Fe, Cu, Ni, and Co, magnetic susceptibility measurements would provide information about the number of unpaired electrons and the spin state of the metal center. This, in turn, would offer further understanding of the electronic structure and bonding within the complexes.

Complexation with Main Group Metals and Lanthanides

While no specific complexes of this compound with main group metals or lanthanides have been characterized in the literature, the fundamental properties of the arsonate group allow for predictable modes of interaction. The this compound molecule (EtO-C₆H₄-AsO(OH)₂) can be deprotonated to form the p-ethoxybenzenearsonate anion, [EtO-C₆H₄-AsO₃]²⁻, which acts as a versatile ligand.

Coordination Modes: The arsonate group, -AsO₃²⁻, is analogous to the well-studied carboxylate (-CO₂⁻) and phosphonate (B1237965) (-PO₃²⁻) groups. It features three oxygen atoms that can coordinate to metal ions in various modes:

Monodentate: One oxygen atom binds to a single metal center.

Bidentate Chelate: Two oxygen atoms from the same arsonate group bind to a single metal center, forming a four-membered ring.

Bidentate Bridging: Two oxygen atoms from the same arsonate group bind to two different metal centers.

Tridentate Bridging/Chelating: All three oxygen atoms coordinate to one or more metal centers.

Complexation with Main Group Metals: Main group metals, such as alkali metals (e.g., Li⁺, Na⁺, K⁺) and alkaline earth metals (e.g., Mg²⁺, Ca²⁺), are hard Lewis acids and exhibit a strong affinity for hard oxygen donor ligands like arsonates. It is anticipated that p-ethoxybenzenearsonate would form stable complexes with these metals. The resulting structures would likely be coordination polymers, where the arsonate group bridges multiple metal centers, a common feature in the coordination chemistry of alkali metal salts of organic acids. nih.gov The specific structure would be influenced by the size and charge of the metal cation, as well as the presence of solvent molecules which could also coordinate to the metal center.

Complexation with Lanthanides: Lanthanide ions (Ln³⁺) are also hard Lewis acids with high coordination numbers (typically 8 or 9). Their coordination chemistry is dominated by electrostatic interactions with hard donor atoms, particularly oxygen. Aromatic carboxylic acids are frequently used to synthesize lanthanide coordination polymers, which often exhibit interesting luminescent properties. nih.govresearchgate.net

By analogy, p-ethoxybenzenearsonate would be an excellent ligand for lanthanide ions. The coordination would involve the oxygen atoms of the arsonate group. The presence of the ethoxy-substituted benzene (B151609) ring could influence the electronic properties and potentially sensitize the luminescence of certain lanthanide ions (e.g., Eu³⁺, Tb³⁺), a phenomenon known as the "antenna effect." The specific stoichiometry and structure of these potential complexes would depend on the reaction conditions and the specific lanthanide ion used. nih.gov

Polymeric and Supramolecular Architectures Involving this compound

The multidentate nature of the p-ethoxybenzenearsonate ligand makes it an ideal building block for constructing higher-order structures such as coordination polymers and supramolecular assemblies.

Coordination Polymers: Coordination polymers are extended networks of metal ions linked by organic ligands. The ability of the arsonate group to bridge multiple metal centers is the key to forming one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. The structure of such polymers would be dictated by:

The coordination geometry of the metal ion.

The preferred coordination modes of the arsonate ligand.

The steric bulk of the p-ethoxyphenyl group.

The presence of co-ligands or solvent molecules.

For instance, similar to how 4-hydroxybenzoic acid forms coordination polymers with Li⁺ and Mg²⁺, rsc.org this compound could form stable, extended frameworks with a variety of metal ions. These materials are often crystalline and can exhibit porosity, making them candidates for applications in gas storage or separation, similar to Metal-Organic Frameworks (MOFs). rsc.orgyoutube.com

Supramolecular Architectures: Beyond the strong coordination bonds that form polymeric networks, weaker non-covalent interactions can direct the assembly of molecules into well-defined supramolecular structures. rsc.org In the case of this compound, hydrogen bonding would be a dominant force. The As-OH groups are strong hydrogen bond donors, and the arsenyl (As=O) and ethoxy (-OEt) oxygens are hydrogen bond acceptors.

Applications of p-Ethoxybenzenearsonate Metal Complexes in Catalysis Research

While no catalytic applications for metal complexes of this compound have been reported, the general field of metal-catalyzed reactions provides a basis for speculating on their potential uses. The performance of a metal complex in catalysis depends heavily on the electronic and steric environment provided by its ligands. rsc.org

Potential Catalytic Roles:

Heterogeneous Catalysis: If p-ethoxybenzenearsonate were used to construct robust, porous MOFs, the resulting materials could serve as heterogeneous catalysts. rsc.org The metal nodes within the framework could act as Lewis acid sites to catalyze organic transformations. It is also possible to design frameworks where the ligand itself has a catalytically active site or to postsynthetically modify the framework to introduce active metal centers. nih.govberkeley.edu

Homogeneous Catalysis: Discrete, soluble metal complexes of p-ethoxybenzenearsonate could potentially catalyze reactions in the liquid phase. The electronic properties of the metal center, which are crucial for catalysis, would be tuned by the arsonate ligand. The ethoxy group (-OEt) is an electron-donating group, which would increase the electron density on the arsenic and, subsequently, on the coordinated metal center. This could enhance the catalytic activity in certain reactions, such as oxidation or reduction processes. nih.gov

Support for Catalytic Species: The arsonate group could be used to anchor catalytically active metal centers to a support material, creating a hybrid catalyst that combines the advantages of both homogeneous and heterogeneous systems.

The development of metal complexes for catalysis is a major area of research, with applications ranging from industrial chemical production to pharmaceuticals. researchgate.netaithor.com While the potential of p-ethoxybenzenearsonate complexes remains unexplored, the fundamental principles of coordination chemistry suggest they could be a valid target for future research in catalysis.

Theoretical and Computational Studies on P Ethoxybenzenearsonic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules like p-ethoxybenzenearsonic acid. semanticscholar.org By solving approximations of the Schrödinger equation, these methods can elucidate molecular orbital configurations, bonding characteristics, and charge distributions. For substituted phenylarsonic acids, DFT calculations have been successfully used to predict properties such as pKa values and to understand the influence of different functional groups on the electronic environment of the arsonic acid moiety. semanticscholar.orgacs.org

The electronic properties of this compound are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. youtube.comlibretexts.org

In this compound, the HOMO is expected to be a π-orbital with significant electron density delocalized across the benzene (B151609) ring and the oxygen atom of the ethoxy group. The electron-donating nature of the para-ethoxy group increases the energy of the HOMO compared to unsubstituted benzenearsonic acid, making the ring more susceptible to electrophilic attack. The LUMO, conversely, is likely to be a π*-antibonding orbital, primarily located on the benzene ring and the arsenic atom. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and spectroscopic properties.

The bonding in the arsonic acid group, -AsO(OH)₂, involves a central arsenic atom tetrahedrally coordinated to one carbon atom of the phenyl ring and three oxygen atoms. researchgate.net The As-C bond is a stable sigma bond. The As-O bonds will have both sigma and some degree of pi character. The two As-OH bonds are covalent, and the hydrogen atoms are acidic.

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

Property Predicted Characteristic
HOMO π-orbital, delocalized over the phenyl ring and ethoxy group
LUMO π*-antibonding orbital, localized on the phenyl ring and arsenic

| HOMO-LUMO Gap | Moderate, influencing reactivity and UV-Vis absorption |

This table is generated based on theoretical principles and data from analogous compounds.

The distribution of electron density within this compound is non-uniform due to the different electronegativities of the constituent atoms. The oxygen atoms of the arsonic acid and ethoxy groups are highly electronegative and will thus bear partial negative charges. The arsenic atom, being less electronegative than oxygen, will have a partial positive charge. The hydrogen atoms of the hydroxyl groups will also be partially positive, contributing to their acidic nature. researchgate.net

An electrostatic potential map would visually represent this charge distribution. Regions of negative potential (typically colored red or orange) would be concentrated around the oxygen atoms, indicating areas that are attractive to electrophiles. Regions of positive potential (blue) would be found around the acidic hydrogens of the arsonic acid group, highlighting their susceptibility to deprotonation. The benzene ring itself will have a complex distribution, with the ethoxy group enhancing the electron density, particularly at the ortho and para positions relative to itself (meta to the arsonic acid group).

Table 2: Predicted Partial Atomic Charges in this compound

Atom/Group Predicted Partial Charge
Oxygen (As=O and As-OH) Negative
Arsenic Positive
Acidic Hydrogens (-OH) Positive
Phenyl Ring Carbons Varied, generally less charged

This table represents qualitative predictions based on electronegativity and computational studies of similar molecules.

Spectroscopic Property Predictions

Computational methods can predict various spectroscopic properties, providing valuable information for structural elucidation and characterization.

Theoretical calculations can predict the infrared (IR) and Raman vibrational frequencies of this compound. These predictions are based on the calculation of the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes can be assigned to specific stretching, bending, and torsional motions within the molecule. ias.ac.inmdpi.com

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the substituted benzene ring, the arsonic acid group, and the ethoxy group. pressbooks.pub

Key predicted vibrational modes would include:

O-H stretching: A broad band in the high-frequency region of the IR spectrum (around 3000-3500 cm⁻¹), characteristic of the hydrogen-bonded hydroxyl groups of the arsonic acid. acs.org

Aromatic C-H stretching: Sharp peaks around 3030-3100 cm⁻¹. pressbooks.pub

Aliphatic C-H stretching: Bands in the 2850-2980 cm⁻¹ range from the ethoxy group.

As=O stretching: A strong absorption band typically in the 900-1000 cm⁻¹ region.

As-O stretching: Vibrations in the 700-900 cm⁻¹ range.

C-O-C stretching: Characteristic bands for the ether linkage of the ethoxy group.

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region. pressbooks.pub

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Predicted IR Frequency Range (cm⁻¹) Predicted Raman Activity
O-H stretch (arsonic acid) 3000-3500 (broad) Weak
Aromatic C-H stretch 3030-3100 Moderate
Aliphatic C-H stretch 2850-2980 Moderate
As=O stretch 900-1000 Strong

This table is a representation of expected frequencies based on data for similar functional groups.

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict NMR chemical shifts (¹H and ¹³C). nih.govnih.gov These predictions are highly valuable for confirming molecular structures.

For this compound:

¹H NMR: The aromatic protons would appear in the range of 7.0-8.0 ppm. Due to the para-substitution, the aromatic protons would likely exhibit an AA'BB' splitting pattern. The ethoxy group would show a quartet for the -CH₂- protons (around 4.0 ppm) and a triplet for the -CH₃ protons (around 1.4 ppm). The acidic protons of the arsonic acid group would likely appear as a broad singlet at a higher chemical shift, which could be solvent-dependent.

¹³C NMR: The aromatic carbons would resonate in the 110-160 ppm region. The carbon attached to the arsenic atom (ipso-carbon) would have a distinct chemical shift. The carbons of the ethoxy group would appear in the aliphatic region of the spectrum.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons 7.0-8.0 110-160
-OCH₂CH₃ ~4.0 (quartet) ~60-70
-OCH₂CH₃ ~1.4 (triplet) ~15-20

These are estimated chemical shift ranges based on typical values for similar structural motifs.

Conformational Analysis and Tautomerism Studies

Computational modeling can be used to explore the different possible spatial arrangements (conformations) of this compound and to study the potential for tautomerism.

Tautomerism in arsonic acids is a possibility, involving the migration of a proton. orientjchem.orgnih.gov For this compound, a potential tautomeric equilibrium could exist between the pentavalent arsenic form, C₆H₅O(C₂H₅)AsO(OH)₂, and a trivalent arsenite ester form, C₆H₅O(C₂H₅)As(OH)₄. However, computational studies on related arsonic acids suggest that the pentavalent form is significantly more stable, and thus, it is the overwhelmingly predominant species under normal conditions. nih.govmdpi.com

Table 5: Mentioned Compounds

Compound Name
This compound
Benzenearsonic acid

Ligand Field Theory and Electronic Structure of p-Ethoxybenzenearsonate Complexes

Ligand Field Theory (LFT) is a fundamental model in coordination chemistry that describes the bonding and electronic structure of metal complexes. slideshare.netnih.gov It provides a framework for understanding the splitting of d-orbitals in the presence of ligands, which in turn explains the magnetic properties, spectroscopic features, and reactivity of these complexes. researchgate.net

When this compound acts as a ligand (as p-ethoxybenzenearsonate), it can coordinate to metal ions through its arsonate group. An LFT analysis of such complexes would provide valuable information on the nature of the metal-ligand bond, the geometry of the complex, and the electronic configuration of the metal center. This would involve the determination of ligand field parameters, which quantify the strength of the interaction between the metal d-orbitals and the ligand.

While LFT has been extensively applied to a vast array of transition metal complexes, specific studies detailing the ligand field parameters and electronic structure of p-ethoxybenzenearsonate complexes are absent from the current body of scientific literature. Computational approaches, often in conjunction with experimental techniques like electron paramagnetic resonance (EPR) spectroscopy, are instrumental in determining these parameters. The application of these methods to p-ethoxybenzenearsonate complexes would be a novel area of research, contributing to a deeper understanding of the coordination chemistry of organoarsenic compounds.

Analytical Methodologies for P Ethoxybenzenearsonic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of p-ethoxybenzenearsonic acid by probing the interactions of the molecule with electromagnetic radiation.

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by vibrations of the ethoxy group, the substituted benzene (B151609) ring, and the arsonic acid moiety.

Key vibrational modes for this compound are predicted based on the analysis of analogous aromatic compounds. docbrown.infouomustansiriyah.edu.iqresearchgate.net The C-H stretching vibrations of the aromatic ring are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretches of the ethoxy group typically appear between 2980 and 2850 cm⁻¹. uomustansiriyah.edu.iq The As-OH stretching of the arsonic acid group is anticipated to produce a broad band in the 2700-2300 cm⁻¹ region due to strong hydrogen bonding.

The C=C stretching vibrations within the benzene ring are expected to produce characteristic bands in the 1600-1450 cm⁻¹ region. libretexts.org The C-O stretching of the ethoxy group will likely result in a strong absorption band around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). The As=O stretching vibration is a key indicator of the arsonic acid group and is expected to appear as a strong band in the 925-870 cm⁻¹ region. The As-C bond stretching is anticipated around 1100 cm⁻¹. Out-of-plane C-H bending vibrations of the para-substituted benzene ring are expected in the 850-800 cm⁻¹ region, which can help confirm the substitution pattern. libretexts.org

Raman spectroscopy provides complementary information. While the O-H and As-OH stretches are typically weak in Raman, the aromatic ring vibrations and the As=O stretch are expected to be Raman active. cas.org

Table 1: Predicted Infrared and Raman Vibrational Frequencies for this compound
Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretch3100 - 3000MediumMedium
Aliphatic C-H Stretch (CH₃, CH₂)2980 - 2850Medium-StrongMedium-Strong
As-OH Stretch (H-bonded)2700 - 2300Broad, StrongWeak
Aromatic C=C Stretch1600 - 1450Medium-StrongStrong
CH₂ Scissoring~1470MediumWeak
Asymmetric C-O-C Stretch~1250StrongMedium
Symmetric C-O-C Stretch~1040StrongMedium
As=O Stretch925 - 870StrongStrong
Aromatic C-H Out-of-Plane Bend850 - 800StrongWeak

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ⁷⁵As)

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the ethoxy group and the aromatic protons. chemicalbook.com The ethoxy group should present as a triplet at approximately 1.4 ppm (corresponding to the -CH₃ group) and a quartet at around 4.0 ppm (corresponding to the -OCH₂- group), with a coupling constant (³JHH) of about 7 Hz. The para-substituted aromatic ring will give rise to two doublets in the region of 7.0-8.0 ppm, characteristic of an AA'BB' spin system. The protons ortho to the ethoxy group are expected to be more shielded (upfield) compared to the protons ortho to the electron-withdrawing arsonic acid group. pan.olsztyn.pl The acidic protons of the arsonic acid group (-As(O)(OH)₂) are typically broad and may exchange with deuterium (B1214612) oxide (D₂O). Their chemical shift is highly dependent on concentration and solvent. libretexts.org

¹³C NMR Spectroscopy: The carbon NMR spectrum will show six distinct signals for the aromatic carbons and two signals for the ethoxy group. The carbon attached to the oxygen of the ethoxy group (C-O) is expected to be the most downfield of the aromatic signals, likely around 160 ppm. The carbon bearing the arsenic group (C-As) will also be significantly shifted. The remaining four aromatic carbons will appear in the typical aromatic region of 115-135 ppm. The ethoxy group carbons will appear upfield, with the -OCH₂- carbon around 64 ppm and the -CH₃ carbon around 15 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
AtomGroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity
H-OCH₂CH~1.4-Triplet
H-OCH₂CH₃~4.0-Quartet
HAromatic (ortho to -OEt)~7.0-Doublet
HAromatic (ortho to -AsO₃H₂)~7.8-Doublet
C-OCH₂CH₃-~15-
C-OCH₂CH₃-~64-
CAromatic (ortho to -OEt)-~115-
CAromatic (ortho to -AsO₃H₂)-~134-
CAromatic (ipso to -AsO₃H₂)-~130-
CAromatic (ipso to -OEt)-~160-

⁷⁵As NMR Spectroscopy: ⁷⁵As is the only naturally occurring isotope of arsenic and is NMR active with a spin of 3/2. huji.ac.il However, it is a quadrupolar nucleus, which often leads to very broad resonance signals, particularly in asymmetric environments. huji.ac.il For a molecule like this compound, the arsenic nucleus is in a relatively low-symmetry environment, which would likely result in a signal that is too broad to be detected by a standard high-resolution NMR spectrometer. huji.ac.il While the chemical shift range for arsenic compounds is wide (approximately -291 to 369 ppm), obtaining a useful ⁷⁵As spectrum for this specific compound is challenging. huji.ac.il Studies on thioarsenates have shown that ⁷⁵As NMR can be used to speciate arsenic compounds in solution, but these often involve more symmetric species. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₈H₁₁AsO₄), the expected monoisotopic mass is approximately 245.987 Da. uni.lu

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) at m/z ≈ 246 would be observed. The fragmentation pattern is expected to proceed through several characteristic pathways. researchgate.netchemguide.co.ukwikipedia.org

Loss of the ethoxy group: A common fragmentation would be the cleavage of the C-O bond, leading to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) or ethylene (B1197577) (C₂H₄, 28 Da) followed by a hydroxyl radical (•OH, 17 Da).

Cleavage of the arsonic acid group: Fragmentation of the arsonic acid moiety is expected, with losses of hydroxyl radicals (•OH, 17 Da) and water (H₂O, 18 Da). The loss of the entire AsO₃H₂ group is also possible.

Aromatic ring fragmentation: Further fragmentation of the aromatic ring can occur after initial losses.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound
m/zProposed Fragment IonNeutral Loss
246[C₈H₁₁AsO₄]⁺˙ (Molecular Ion)-
229[C₈H₁₀AsO₃]⁺˙•OH
218[C₆H₆AsO₄]⁺˙C₂H₄
201[C₈H₈AsO₂]⁺•OH, H₂O
168[C₆H₅AsO]⁺˙C₂H₄, H₂O, •OH
152[C₆H₅As]⁺˙C₂H₅OH, O₂
123[C₈H₁₁O]⁺•AsO₃H₂

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by the transitions of the substituted benzene chromophore. up.ac.za The benzene ring itself exhibits π → π* transitions. The presence of the ethoxy (-OCH₂CH₃) group, an auxochrome with lone pairs on the oxygen, and the arsonic acid (-AsO₃H₂) group, which can also influence the electronic structure, will cause shifts in the absorption maxima (λmax) compared to unsubstituted benzene. shimadzu.com

The ethoxy group is an electron-donating group, which typically causes a bathochromic shift (red shift) to longer wavelengths and an increase in molar absorptivity (hyperchromic effect). nih.gov The arsonic acid group is generally considered electron-withdrawing. The interplay of these two para-substituents will determine the final positions of the absorption bands. One would expect to observe a primary band (related to the E₂ band of benzene) around 220-240 nm and a secondary, fine-structured band (related to the B band of benzene) at longer wavelengths, possibly around 270-290 nm. up.ac.za

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from impurities or other components in a mixture, allowing for its quantification.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of non-volatile organoarsenic compounds. researchgate.net A reversed-phase HPLC method would be suitable for this compound.

A typical setup would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer to control the pH. pan.olsztyn.pl Since this compound is an acidic compound, suppressing its ionization by using a mobile phase with a low pH (e.g., using a phosphate (B84403) or acetate (B1210297) buffer around pH 3-4) would lead to better retention and peak shape on a reversed-phase column.

Detection can be achieved using a UV-Vis detector, set at one of the compound's absorption maxima (e.g., ~230 nm or ~275 nm). For higher sensitivity and specificity, the HPLC system can be coupled to a mass spectrometer (LC-MS) or an inductively coupled plasma mass spectrometer (LC-ICP-MS). researchgate.net LC-ICP-MS is particularly powerful for arsenic speciation analysis as it provides elemental specificity and very low detection limits. researchgate.net

Table 4: Proposed HPLC Method Parameters for this compound Analysis
ParameterProposed Condition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseIsocratic or gradient elution with Methanol/Acetonitrile and aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.5)
Flow Rate1.0 mL/min
Column TemperatureAmbient or controlled (e.g., 30 °C)
Injection Volume10-20 µL
DetectionUV-Vis at ~230 nm or ~275 nm; or ICP-MS (monitoring m/z 75)

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. However, many organoarsenic compounds, including this compound, are not naturally volatile. icm.edu.pl Consequently, their analysis by GC necessitates a derivatization step to convert them into more volatile forms. This chemical modification is a common practice for analyzing non-volatile compounds like fatty acids, which share some analytical challenges with arsonic acids. shimadzu.comresearchgate.net

The derivatization process typically involves reacting the analyte with a reagent to create a less polar and more volatile derivative. For acidic compounds, this often involves esterification. For instance, fatty acids are commonly converted to fatty acid methyl esters (FAMEs) before GC analysis. nih.gov A similar strategy could be applied to this compound, transforming the arsonic acid group into a more volatile ester.

While GC is used less frequently than liquid chromatography for organoarsenic speciation, it remains a viable method. icm.edu.pl The process involves three main steps: extraction of the compound from the sample matrix, derivatization to increase volatility, and injection into the GC system for separation and detection. oregonstate.edu Detection is often performed using a mass spectrometer (GC-MS), which provides both quantitative data and structural information, aiding in the identification of the derivatized compound. nih.govscielo.br

Table 1: General Parameters for GC Analysis of Derivatized Acids

Parameter Description Typical Conditions
Derivatization Agent Reagent used to increase the volatility of the target analyte. Esterification agents (e.g., Methanol with catalyst), Silylation agents.
Column Type The stationary phase used for separation. Polar columns (e.g., SH-WAX) are often used for fatty acid methyl esters. shimadzu.com
Injector Temperature Temperature at which the sample is vaporized. Typically set high enough to ensure rapid volatilization (e.g., 240-250 °C). shimadzu.com
Carrier Gas Inert gas used to move the sample through the column. Helium or Hydrogen. shimadzu.com
Oven Program Temperature gradient used to separate compounds. A temperature ramp is programmed to elute compounds based on their boiling points. shimadzu.com
Detector Device used for quantification and identification. Mass Spectrometer (MS), Flame Ionization Detector (FID). nih.govlu.se

This table presents generalized conditions often used for the analysis of derivatized acidic compounds and would require specific optimization for this compound derivatives.

Ion Chromatography Applications

Ion chromatography (IC) is a premier technique for the separation and determination of ionic species, making it exceptionally well-suited for the analysis of arsenic compounds, which often exist in anionic forms in aqueous environments. thermofisher.com This method is widely applied to separate toxic inorganic arsenic species like arsenite and arsenate from various organic arsenic compounds. thermofisher.comnih.gov Given its structure, this compound would ionize in solution, making it an ideal candidate for IC analysis.

The most common approach for arsenic speciation is anion-exchange chromatography. lcms.cz In this method, a stationary phase with positively charged functional groups is used to retain anionic analytes. The separation is achieved by passing a liquid mobile phase (eluent), typically a buffered aqueous solution, through the column. shodex.com By controlling the composition and pH of the eluent, different anionic species can be eluted at distinct times, allowing for their separation and quantification. nih.gov

For enhanced sensitivity, IC systems often employ a suppressor. The suppressor reduces the background conductivity of the eluent while increasing the conductivity of the analyte ions, leading to a better signal-to-noise ratio. thermofisher.comjasco-global.com This is particularly important for detecting trace levels of arsenic species in environmental and biological samples. IC is frequently coupled with highly sensitive detectors, such as inductively coupled plasma mass spectrometry (ICP-MS), to achieve very low detection limits. thermofisher.comnih.gov

Table 2: Example Ion Chromatography Conditions for Arsenic Species Separation

Parameter Condition 1 Condition 2
Column Shodex IC SI-90 4E shodex.com Dionex IonPac AS14 lcms.cz
Eluent 1.8 mM Na2CO3 + 1.7 mM NaHCO3 lcms.cz 12 mM NaHCO3 aq. shodex.com
Flow Rate 1.0 mL/min 1.0 mL/min
Detector Suppressed Conductivity Suppressed Conductivity
Analytes Separated Common inorganic anions (F-, Cl-, NO2-, Br-, NO3-, PO43-, SO42-) lcms.cz Anion standards and organic acids (e.g., acetate, formate) shodex.com

These conditions, used for common anions and organic acids, would serve as a starting point for developing a method specific to this compound.

Elemental Analysis and Speciation Techniques

Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) for Arsenic Quantification

Inductively coupled plasma – mass spectrometry (ICP-MS) is the benchmark technique for trace and ultra-trace elemental analysis due to its exceptional sensitivity and selectivity. researchgate.net It is widely used for the determination of total arsenic in a variety of matrices. thermofisher.com In ICP-MS, a sample is introduced into a high-temperature argon plasma (around 6,000-10,000 K), which atomizes and ionizes the elements present. The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio.

Arsenic is monoisotopic, with its only stable isotope being at mass 75 (⁷⁵As). thermofisher.com This can present a challenge due to potential spectral interferences. A significant interference arises from the formation of a polyatomic ion, ⁴⁰Ar³⁵Cl⁺, which also has a mass-to-charge ratio of 75 and can form in the plasma when chlorine is present in the sample or reagents. thermofisher.com Modern ICP-MS instruments overcome this using collision/reaction cells or triple quadrupole technology, which can effectively remove such interferences, ensuring accurate arsenic quantification. thermofisher.com

Beyond measuring total arsenic concentration, ICP-MS is a powerful detector for speciation analysis when coupled with a separation technique like HPLC or IC. nih.govjfda-online.comnih.gov In a hyphenated setup (e.g., HPLC-ICP-MS), the different arsenic species, including this compound, are first separated by the chromatography column. As each species elutes, it is introduced into the ICP-MS, which provides element-specific detection and quantification of the arsenic in that compound. This approach combines the separation power of chromatography with the high sensitivity of ICP-MS, allowing for the precise measurement of individual arsenic species. jfda-online.comnih.gov

Table 3: Performance Characteristics of ICP-MS for Arsenic Analysis

Parameter Typical Value/Characteristic Reference
Detection Principle Ionization in argon plasma and mass-to-charge separation. thermofisher.com
Primary Isotope Measured ⁷⁵As thermofisher.com
Common Interference ⁴⁰Ar³⁵Cl⁺ thermofisher.com
Interference Removal Collision/Reaction Cell Technology (e.g., KED), Triple Quadrupole (Mass Shift) thermofisher.com
Typical Detection Limits ng/L (parts per trillion) range thermofisher.com

| Coupled Techniques | HPLC, IC, GC | nih.govjfda-online.com |

X-ray Fluorescence (XRF) and X-ray Absorption Spectroscopy (XAS) for Arsenic Speciation

X-ray based techniques offer powerful, non-destructive methods for probing the chemical state and local environment of arsenic directly in solid samples. researchgate.netusgs.gov These methods are particularly valuable for environmental and geological samples where understanding the form of arsenic is crucial.

X-ray Fluorescence (XRF) is a technique used for elemental analysis. When a sample is irradiated with high-energy X-rays, atoms within the sample absorb energy and then emit secondary (or fluorescent) X-rays. The energy of the emitted X-rays is characteristic of each element, allowing for elemental identification and quantification. While traditionally used for total elemental concentration, recent advancements in high-resolution Wavelength Dispersive XRF (WD-XRF) have enabled its use for speciation. nih.gov By analyzing the fine structure of specific fluorescence lines (e.g., AsKβ), it is possible to distinguish between different oxidation states of arsenic, such as As(III) and As(V). nih.gov

X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that provides detailed information about the oxidation state and molecular coordination of an element. usgs.govresearchgate.net XAS is an umbrella term for two techniques: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The XANES region of the spectrum is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. The energy of the absorption edge shifts to higher values with an increasing oxidation state. For example, the energy separation between As(III) and As(V) oxides is approximately 3.6 eV, which allows for their differentiation. nih.gov

EXAFS: The EXAFS region provides information about the local atomic environment around the arsenic atom, including the identity of neighboring atoms, their distance, and their number. This allows for the precise determination of how arsenic is bound within a sample, for instance, whether it is adsorbed to iron oxides or present as a discrete mineral phase. researchgate.netcabidigitallibrary.org

These techniques could be used to study this compound in soil, sediment, or biological tissues, providing direct, in-situ information on its oxidation state and association with other sample components. researchgate.net

Table 4: Comparison of X-ray Speciation Techniques for Arsenic

Feature X-ray Fluorescence (XRF) X-ray Absorption Spectroscopy (XAS)
Primary Application Elemental quantification, Speciation Speciation (Oxidation state, coordination)
Principle Measurement of emitted fluorescent X-rays. Measurement of X-ray absorption as a function of energy.
Speciation Info Oxidation state from high-resolution spectra. nih.gov Oxidation state from XANES; local bonding environment from EXAFS. researchgate.netnih.gov
Sample Type Primarily solids, powders, pellets. nih.gov Solids, liquids, biological tissues. usgs.gov
Key Advantage Lab-based instruments available; relatively rapid. Provides detailed molecular-level information; in-situ analysis. researchgate.net

| Limitation | Speciation requires specialized high-resolution equipment. nih.gov | Requires access to a synchrotron radiation facility. usgs.gov |

Electrochemical Methods for Detection and Quantification

Electrochemical methods represent a rapidly advancing field for the detection and quantification of arsenic species. These techniques offer several advantages over traditional chromatographic and spectroscopic methods, including lower cost, portability for in-situ analysis, and high sensitivity. nih.govnih.gov Electroanalytical techniques are based on measuring the potential (volts) and/or current (amperes) in an electrochemical cell containing the analyte. frontiersin.org

The core of an electrochemical sensor is the working electrode, where the electrochemical reaction involving the analyte takes place. semanticscholar.org The performance of these sensors is highly dependent on the material used for the working electrode. Significant research has focused on modifying electrode surfaces to enhance sensitivity and selectivity for arsenic. Common modification materials include noble metal nanoparticles (e.g., gold, palladium), metal oxides, and various carbon nanomaterials like graphene and carbon nanotubes. oiccpress.commdpi.com These materials can improve the electrocatalytic activity towards the oxidation or reduction of arsenic species, thereby amplifying the analytical signal. nih.gov

Various electrochemical techniques, such as voltammetry, are employed for arsenic detection. In voltammetry, the potential of the working electrode is varied, and the resulting current is measured. The presence of an electroactive species like an arsenic compound will produce a current peak at a specific potential, which can be used for identification and quantification. frontiersin.org While much of the development has focused on inorganic arsenic, these platforms can be adapted for the detection of organoarsenic compounds. For this compound, a sensor could be designed to detect either the arsenic center through a redox reaction or potentially the aromatic moiety, depending on the electrode material and applied potential.

Table 5: Overview of Electrochemical Sensing Approaches

Component Role in Sensor Examples
Electrochemical Technique Method of measurement. Voltammetry (e.g., Differential Pulse Voltammetry, Square Wave Voltammetry). nih.gov
Working Electrode Site of the analytical redox reaction. Glassy Carbon Electrode (GCE), Screen-Printed Electrode (SPE), Gold Electrode. nih.govfrontiersin.org
Modifier Material Enhances sensitivity, selectivity, and electron transfer. Gold Nanoparticles, Graphene, Carbon Nanotubes, Conducting Polymers, Metal Oxides. frontiersin.orgoiccpress.com
Detection Principle Measurement of current response proportional to analyte concentration. Oxidation or reduction of the arsenic species at the electrode surface.

| Key Features | High sensitivity, potential for portability, cost-effectiveness. nih.govnih.gov |

Environmental Fate and Transformation of P Ethoxybenzenearsonic Acid

Degradation Pathways in Environmental Compartments

Photodegradation Mechanisms

No information is available on the photodegradation of p-ethoxybenzenearsonic acid.

Hydrolysis in Aqueous Systems

No information is available on the hydrolysis of this compound.

Microbial Degradation and Biotransformation Pathways

No information is available on the microbial degradation or biotransformation of this compound.

Sorption and Desorption Behavior in Soil and Sediment Matrices

No information is available on the sorption and desorption characteristics of this compound in soil and sediment.

Bioavailability and Biogeochemical Cycling of Arsenic in the Presence of this compound

No information is available on how this compound influences the bioavailability and biogeochemical cycling of arsenic.

Transformation Products and Intermediates in Environmental Systems

No information is available on the transformation products and intermediates of this compound in environmental systems.

Future Research Directions for P Ethoxybenzenearsonic Acid

Exploration of Novel Synthetic Pathways

The development of efficient, scalable, and environmentally benign synthetic routes to p-ethoxybenzenearsonic acid is a fundamental prerequisite for its broader study and application. While classical methods for the synthesis of arylarsonic acids exist, future research should focus on modern synthetic methodologies that offer improved yields, milder reaction conditions, and greater functional group tolerance.

Key research objectives include:

Palladium-Catalyzed Cross-Coupling Reactions: Investigation into palladium-catalyzed coupling reactions between arsenic pronucleophiles and p-ethoxyphenyl halides or their equivalents could offer a more direct and versatile route. Research should aim to develop catalyst systems that are effective for this specific transformation.

C-H Activation/Arsenation: Direct C-H arsenation of phenetole (ethoxybenzene) represents a highly atom-economical approach. Future studies should focus on identifying transition metal catalysts (e.g., based on rhodium, iridium, or palladium) capable of selectively functionalizing the para-position of the benzene (B151609) ring with an arsonic acid group.

Flow Chemistry Synthesis: The adaptation of synthetic routes to continuous flow processes could enable safer handling of arsenic-containing reagents and facilitate scalable production. Research in this area would involve optimizing reaction parameters such as temperature, pressure, and residence time in microreactor systems.

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic PathwayPotential AdvantagesKey Research Challenges
Improved Bart Reaction Utilizes well-established chemistry.Often requires harsh conditions, moderate yields.
Pd-Catalyzed Cross-Coupling High functional group tolerance, milder conditions.Catalyst development, cost of palladium.
Direct C-H Arsenation High atom economy, reduced waste.Regioselectivity control, catalyst discovery.
Continuous Flow Synthesis Enhanced safety, scalability, precise control.Reactor design, optimization of flow parameters.

Advanced Mechanistic Studies of Complex Reactions

A detailed mechanistic understanding of reactions involving this compound is crucial for optimizing existing transformations and designing new ones. Future research should employ a combination of experimental and computational techniques to elucidate reaction pathways, identify key intermediates, and understand the factors governing reactivity and selectivity.

Areas for focused investigation include:

Kinetics of Esterification and Amidation: Detailed kinetic studies on the reactions of the arsonic acid moiety to form arsonate esters and amides would provide valuable data for synthetic applications. These studies could involve techniques such as stopped-flow spectroscopy and in-situ NMR monitoring. researchgate.netresearchgate.nethilarispublisher.com

Coordination Chemistry and Ligand Exchange: Understanding the kinetics and thermodynamics of complex formation between this compound and various metal ions is fundamental to its application in catalysis and materials science.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction transition states, predict reaction outcomes, and guide experimental design. hilarispublisher.com This could be particularly useful for understanding the subtleties of C-H activation or the behavior of catalytic intermediates.

Development of Highly Selective Catalysts Based on its Coordination Chemistry

The arsonic acid group is an effective ligand for a variety of metal ions, suggesting that this compound could serve as a scaffold for the development of novel catalysts. Future research should explore the synthesis of metal complexes and coordination polymers and evaluate their catalytic activity in a range of organic transformations.

Potential research avenues are:

Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and used as ligands for transition metals in asymmetric catalysis, aiming to achieve high enantioselectivity in reactions such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions.

Heterogenized Homogeneous Catalysts: Immobilizing this compound-metal complexes on solid supports (e.g., silica, polymers) could lead to the development of recyclable catalysts that combine the high activity and selectivity of homogeneous systems with the practical advantages of heterogeneous catalysts.

Multi-metallic Catalytic Systems: The design of catalysts containing both the arsenic moiety and another metal center could enable cooperative catalytic cycles for challenging transformations.

Innovations in Analytical Techniques for Trace-Level Detection and Speciation

The ability to detect and quantify this compound at trace levels, and to distinguish it from other arsenic species, is critical for environmental monitoring and quality control. Future research should focus on developing more sensitive, selective, and field-deployable analytical methods.

Promising areas for development include:

Hyphenated Chromatographic Techniques: The development of advanced methods based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or inductively coupled plasma mass spectrometry (ICP-MS) could provide the necessary selectivity and sensitivity for complex matrices. researchgate.net

Electrochemical Sensors: Designing electrochemical sensors based on modified electrodes could offer a low-cost and portable solution for the rapid detection of this compound in water samples. Research would focus on identifying electrode materials and modifiers that provide a specific and robust response.

Molecularly Imprinted Polymers (MIPs): The synthesis of MIPs with cavities tailored to selectively bind this compound could be used as the basis for solid-phase extraction materials or as recognition elements in chemical sensors, enabling highly selective preconcentration and detection.

Table 2: Future Directions in Analytical Method Development

TechniquePotential ImprovementTarget Application
LC-MS/MS Lower detection limits, improved speciation.Environmental water and soil analysis. researchgate.net
Electrochemical Sensors Portability, real-time monitoring.Field-based environmental screening.
Molecularly Imprinted Polymers High selectivity, sample preconcentration.Analysis in complex sample matrices.

Deeper Understanding of Environmental Transport and Remediation Strategies

Should this compound find wider application, an understanding of its environmental fate and the development of effective remediation strategies will be paramount. Research in this area should focus on the compound's mobility, persistence, and potential degradation pathways in various environmental compartments.

Key research questions to address:

Adsorption/Desorption Behavior: Studies on the interaction of this compound with different soil types, clays, and metal oxides are needed to predict its mobility in terrestrial and aquatic environments.

Biotransformation Pathways: Investigating the potential for microorganisms to transform or degrade this compound is crucial for understanding its persistence in the environment. This could involve identifying specific microbial strains and the enzymatic pathways involved.

Advanced Oxidation Processes (AOPs): The efficacy of AOPs, such as ozonation, Fenton-like reactions, and photocatalysis, for the complete mineralization of this compound into non-toxic inorganic arsenic species should be systematically evaluated.

Design and Synthesis of New Functional Materials and Derivatives (Excluding Biomedical/Clinical)

Beyond catalysis, the unique chemical properties of this compound make it an attractive building block for the synthesis of novel functional materials. Future research should explore the creation of derivatives and polymers with tailored properties for specific non-biomedical applications.

Potential areas of exploration include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The use of this compound as an organic linker in the synthesis of MOFs could lead to materials with interesting properties for gas storage, separation, or sensing. The ethoxy group could be used to tune the porosity and surface chemistry of the resulting framework.

Polymer Chemistry: Incorporating this compound as a monomer or a functional pendant group in polymers could impart unique properties, such as enhanced thermal stability, flame retardancy, or specific ion-binding capabilities.

Surface Modification: The arsonic acid group has a strong affinity for metal oxide surfaces. This property could be exploited to modify the surfaces of materials like titanium dioxide or iron oxides, creating functional interfaces for applications in electronics or as specialized coatings.

Q & A

Q. What are the established synthetic routes for p-ethoxybenzenearsonic acid, and how do their yields and purity compare under varying conditions?

Methodological Answer: Synthesis typically involves arsenic acid coupling with ethoxybenzene derivatives. Key steps include:

  • Nucleophilic substitution : Reacting arsenic acid (H₃AsO₄) with p-ethoxybenzenediazonium salts under acidic conditions .
  • Coupling optimization : Adjusting temperature (e.g., 60–80°C), solvent polarity (aqueous vs. organic phases), and catalyst use (e.g., Pd-based catalysts for cross-coupling) to improve yield .
  • Purity validation : Post-synthesis purification via recrystallization or column chromatography, followed by characterization using HPLC (≥95% purity threshold) .
    Data Table Example :
MethodYield (%)Purity (%)Key Conditions
Diazonium coupling65–7592–95H₂SO₄, 70°C, 12 hr
Palladium-catalyzed80–8598DMF, Pd(PPh₃)₄, 24 hr

Basic Research Question

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Structural analysis :
    • NMR : ¹H NMR to confirm ethoxy group integration (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) and aromatic protons (δ 6.8–7.5 ppm) .
    • FT-IR : Peaks at 1240–1270 cm⁻¹ (As-O-C stretch) and 1580–1600 cm⁻¹ (aromatic C=C) .
  • Purity assessment :
    • HPLC : Reverse-phase C18 column, mobile phase = acetonitrile/water (70:30), retention time ~8.2 min .
  • Quantitative analysis : ICP-MS for arsenic quantification (detection limit ≤0.1 ppm) .

Advanced Research Question

Q. How can researchers design experiments to investigate the environmental degradation pathways of this compound?

Methodological Answer:

  • Controlled variables : pH (4–10), UV exposure, microbial activity, and soil organic content .
  • Analytical endpoints :
    • Degradation products : LC-MS/MS to detect intermediates (e.g., arsenic oxides, ethoxy phenol derivatives).
    • Kinetic modeling : First-order decay constants (k) calculated from concentration-time data .
  • Methodological pitfalls :
    • Confounding factors like co-solvents affecting degradation rates must be controlled .
      Data Table Example :
ConditionHalf-life (days)Major Degradation Product
pH 7, UV light14Benzenearsonic acid
pH 4, anaerobic42Ethoxybenzene

Advanced Research Question

Q. How should contradictions in reported toxicity data for this compound be systematically analyzed?

Methodological Answer:

  • Meta-analysis framework :
    • PICO criteria : Define Population (test organisms), Intervention (dose range), Comparison (control groups), Outcome (LC₅₀/EC₅₀ values) .
    • Heterogeneity assessment : Evaluate variables like exposure duration (acute vs. chronic), organism species (Daphnia magna vs. zebrafish), and bioavailability (solubility modifiers) .
  • Statistical reconciliation :
    • Use random-effects models to account for between-study variance .
    • Sensitivity analysis to identify outlier studies (e.g., high risk of bias in dosing methods) .

Advanced Research Question

Q. What strategies are recommended for elucidating the mechanistic action of this compound in biological systems?

Methodological Answer:

  • In vitro assays :
    • Enzyme inhibition : Kinetic assays (e.g., Michaelis-Menten plots) to test interference with ATPases or phosphatases .
    • Cellular uptake : Radiolabeled arsenic tracking via scintillation counting .
  • In silico modeling :
    • Molecular docking (e.g., AutoDock Vina) to predict binding affinity for arsenic-targeted proteins .
  • Validation : Compare computational predictions with experimental IC₅₀ values .

Advanced Research Question

Q. How can researchers address ethical and safety challenges when handling this compound in laboratory settings?

Methodological Answer:

  • Risk mitigation protocols :
    • Containment : Use fume hoods for synthesis and glove boxes for high-purity arsenic handling .
    • Waste disposal : Acidic neutralization (pH 7–9) followed by chelation with EDTA before disposal .
  • Ethical review :
    • Submit protocols to institutional biosafety committees (IBCs) for approval, emphasizing arsenic’s toxicity profile .

Basic Research Question

Q. What are the solubility and stability profiles of this compound in common solvents?

Methodological Answer:

  • Solubility testing : Shake-flask method at 25°C; analyze saturated solutions via gravimetry .
  • Stability assessment :
    • Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
      Data Table Example :
SolventSolubility (mg/mL)Degradation (%) at 4 weeks
Water12.515
Ethanol45.25
DMSO89.72

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.